molecular formula C3H2BrF3O2 B1282917 2-Bromo-3,3,3-trifluoropropanoic acid CAS No. 71026-98-7

2-Bromo-3,3,3-trifluoropropanoic acid

Cat. No. B1282917
CAS RN: 71026-98-7
M. Wt: 206.95 g/mol
InChI Key: GIGHXKRXTYSIQA-UHFFFAOYSA-N
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Description

2-Bromo-3,3,3-trifluoropropanoic acid is a chemical compound that has been the subject of various research studies due to its potential as a building block in organic synthesis. This compound is characterized by the presence of a bromine atom and three fluorine atoms attached to a three-carbon chain ending with a carboxylic acid group. Its unique structure makes it a valuable intermediate for the synthesis of various fluorinated organic molecules, which are of interest in pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of 2-Bromo-3,3,3-trifluoropropanoic acid and its derivatives has been explored through different methods. One approach involves the electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes, which efficiently incorporates carbon dioxide to yield the corresponding 2-aryl-3,3,3-trifluoropropanoic acids . Another method described the synthesis of ethyl 3,3,3-trifluoropropionate from commercially available 2-bromo-3,3,3-trifluoropropene, which upon reaction with bromine and subsequent treatment with potassium ethoxide, produces the desired compound . These methods demonstrate the versatility and reactivity of the bromo and trifluoromethyl groups in facilitating the formation of the carboxylic acid function.

Molecular Structure Analysis

The molecular structure of 2-Bromo-3,3,3-trifluoropropanoic acid is significant due to the electron-withdrawing effects of the trifluoromethyl group and the bromine atom. These substituents influence the reactivity and stability of the molecule. For instance, the presence of the trifluoromethyl group has been shown to affect the reaction pathway in the synthesis of 3-trifluoromethylated piperazin-2-ones, demonstrating its unique influence on chemical reactivity .

Chemical Reactions Analysis

2-Bromo-3,3,3-trifluoropropanoic acid participates in various chemical reactions, serving as a precursor for different organic transformations. For example, it has been used in photocatalytic defluorinative reactions with N-aryl amino acids to generate gem-difluoro vinyl radicals, which further undergo radical cyclization to form 4-(difluoromethylidene)-tetrahydroquinolines . Additionally, the compound has been involved in reactions with chiral imines in the presence of zinc to afford α-fluoro-α-(trifluoromethyl)-β-amino esters . These reactions highlight the compound's utility in constructing complex fluorinated molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3,3,3-trifluoropropanoic acid derivatives have been studied to understand their behavior under various conditions. For instance, the photodissociation dynamics of related bromo and trifluoromethyl-containing compounds have been investigated, providing insights into the bond dissociation processes and the influence of non-adiabatic curve crossing . Such studies are crucial for predicting the behavior of 2-Bromo-3,3,3-trifluoropropanoic acid under photochemical conditions and for designing new photochemical reactions.

Scientific Research Applications

  • Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs):

    • Yamauchi et al. (2010) demonstrated the use of electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes to efficiently synthesize 2-aryl-3,3,3-trifluoropropanoic acids, applied in the creation of β,β,β-trifluorinated NSAIDs (Yamauchi, Hara, & Senboku, 2010).
  • Creation of β-Amino Acid Derivatives:

    • Shimada et al. (2006) utilized a Reformatsky-type reaction with 2-bromo-3,3,3-trifluoropropanoic imide, resulting in highly stereoselective synthesis of anti-α-trifluoromethyl-β-amino acid derivatives (Shimada, Yoshioka, Konno, & Ishihara, 2006).
  • Development of Trifluoropropene Oxide:

    • Ramachandran and Padiya (2007, 2008) described the synthesis of 3,3,3-trifluoropropene oxide from 2-bromo-3,3,3-trifluoropropyl acetate, highlighting its potential in various chemical applications (Ramachandran & Padiya, 2007).
  • Photocatalytic Reactions in Organic Synthesis:

    • Zeng et al. (2022) explored the use of 2-bromo-3,3,3-trifluoropropene in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the creation of various organic compounds (Zeng, Li, Chen, & Zhou, 2022).
  • Environmental Impact Studies:

    • Chen et al. (2015) conducted theoretical and experimental studies on the atmospheric degradation of 2-bromo-3,3,3-trifluoropropene, providing insights into its environmental impact and behavior (Chen, Zhou, & Han, 2015).
  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides:

    • Guo et al. (2022) reported the use of 2-bromo-3,3,3-trifluoropropene as a radical acceptor in the synthesis of secondary trifluoromethylated alkyl bromides, demonstrating its versatility in organic synthesis (Guo, Tao, Xu, Wang, Li, Yao, Tong, & He, 2022).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging fertility or the unborn child . It is advised to avoid breathing mist, gas or vapours and to avoid contacting with skin and eye .

Future Directions

2-Bromo-3,3,3-trifluoropropanoic acid is finding application as a fire extinguishing agent in confined spaces . It is also used in the synthesis of fluorinated compounds . The Reformatsky-type reaction of 2-bromo-3,3,3-trifluoropropanoic imide with various types of imines, in the presence of ZnBr2 as a Lewis acid in THF at 0 °C for 3 h, gave the corresponding α-trifluoromethyl-β-amino acid derivatives in a highly anti-selective manner .

properties

IUPAC Name

2-bromo-3,3,3-trifluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrF3O2/c4-1(2(8)9)3(5,6)7/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGHXKRXTYSIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546565
Record name 2-Bromo-3,3,3-trifluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,3,3-trifluoropropanoic acid

CAS RN

71026-98-7
Record name 2-Bromo-3,3,3-trifluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,3,3-Trifluoroalanine (88 g.) is dissolved in a mixture of potassium bromide (250 g.) and 2.5 N sulfuric acid (1.240 ml.). The solution is chilled to 0° with an ice-salt bath and sodium nitrite (65.5 g.) is added in small portions over a one hour period with vigorous stirring. The reaction mixture is stirred in the cooling bath for another hour and then extracted with ether. The organic layer is washed with water, dried over magnesium sulfate and concentrated to dryness in vacuo to yield 2-bromo-3,3,3-trifluoropropanoic acid.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
solvent
Reaction Step One
Quantity
65.5 g
Type
reactant
Reaction Step Two

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